Mono(4-hydroxypentyl)phthalate

Description

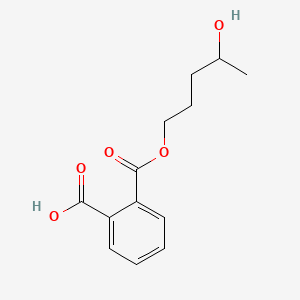

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxypentoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-9(14)5-4-8-18-13(17)11-7-3-2-6-10(11)12(15)16/h2-3,6-7,9,14H,4-5,8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIKFAUTXCJYHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401009356 | |

| Record name | 2-(4-hydroxypentoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334312-05-8 | |

| Record name | 2-(4-hydroxypentoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Advanced Analytical Methodologies for Mono 4 Hydroxypentyl Phthalate

Chemical Synthesis Strategies for Reference Standard Generation

The availability of high-purity reference standards is a prerequisite for the accurate quantification of Mono(4-hydroxypentyl)phthalate (MHPP) in analytical studies. The synthesis of MHPP for use as a reference material typically involves targeted, multi-step chemical reactions followed by rigorous purification and characterization.

Multi-step Reaction Pathways for Targeted Synthesis

The targeted synthesis of MHPP often begins with the reaction of phthalic anhydride (B1165640) with a suitable pentanol (B124592) derivative. A common strategy involves the esterification of phthalic anhydride with a protected 1,4-pentanediol. This multi-step approach allows for controlled reactions and minimizes the formation of unwanted byproducts.

A plausible synthetic route could initiate with the protection of one of the hydroxyl groups of 1,4-pentanediol. This protected diol can then be reacted with phthalic anhydride to form the monoester. The final step involves the deprotection of the hydroxyl group to yield MHPP. The reaction conditions, including temperature, catalyst, and reaction time, are critical parameters that must be optimized to maximize the yield and purity of the final product.

Another approach involves the direct reaction of phthalic anhydride with 1,4-pentanediol, followed by the separation of the desired monoester from the unreacted starting materials and the diester byproduct. This method, while more direct, often requires more extensive purification to isolate the MHPP.

In some instances, the synthesis may start from different precursors, such as reacting a phthalate-containing molecule with a pentyl-containing Grignard reagent, followed by a series of transformations to introduce the hydroxyl group at the desired position. These multi-step syntheses often require careful planning and execution to achieve the target molecule. youtube.comyoutube.com

Methodologies for Purification and Purity Assessment

Following the chemical synthesis, the crude MHPP product must undergo purification to remove any unreacted starting materials, byproducts, and residual solvents. Common purification techniques for compounds like MHPP include flash column chromatography, preparative high-performance liquid chromatography (HPLC), and crystallization. liverpool.ac.uk The choice of purification method depends on the scale of the synthesis and the nature of the impurities present.

The purity of the synthesized MHPP reference standard is a critical factor and is typically assessed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) coupled with a UV detector is a standard method for determining the purity of the compound. Gas chromatography-mass spectrometry (GC-MS) can also be employed, often after a derivatization step, to confirm the identity and assess the purity of the MHPP. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is invaluable for structural elucidation and confirmation of the synthesized molecule. The final purity assessment is often reported as a percentage, with values greater than 98% being desirable for a reference standard.

Table 1: Synthesis and Purification of MHPP Reference Standard

| Parameter | Description |

|---|---|

| Starting Materials | Phthalic Anhydride, 1,4-Pentanediol |

| Key Reaction Type | Esterification |

| Purification Techniques | Flash Column Chromatography, Preparative HPLC |

| Purity Assessment Methods | HPLC-UV, GC-MS, ¹H NMR, ¹³C NMR |

High-Resolution Separation and Detection Techniques for Complex Matrices

The detection and quantification of MHPP in biological and environmental samples present a significant analytical challenge due to the complexity of the matrices and the typically low concentrations of the analyte. To address this, highly sensitive and selective analytical methods have been developed and optimized.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Optimization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of phthalate (B1215562) metabolites, including MHPP, in various complex matrices like urine and serum. chromatographyonline.comnih.gov This technique offers high selectivity and sensitivity, often allowing for the direct analysis of samples with minimal pretreatment. chromatographyonline.com

Method development for LC-MS/MS analysis of MHPP involves several critical steps. The selection of an appropriate HPLC column, typically a C18 reversed-phase column, is crucial for achieving good chromatographic separation from other matrix components and isomeric phthalate metabolites. researchgate.net The mobile phase composition, often a gradient of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) with an acidic modifier such as formic or acetic acid, is optimized to ensure good peak shape and retention time for MHPP. nih.govnih.gov

The mass spectrometer operating parameters are also carefully optimized. Electrospray ionization (ESI) is a commonly used ionization technique for phthalate metabolites, typically in the negative ion mode. nih.govyoutube.com The selection of precursor and product ions for Multiple Reaction Monitoring (MRM) provides the high selectivity and sensitivity characteristic of tandem mass spectrometry. chromatographyonline.com Isotope-labeled internal standards, such as deuterated MHPP (MHPP-d4), are often used to correct for matrix effects and variations in instrument response, ensuring accurate quantification. lgcstandards.com

Table 2: Typical LC-MS/MS Parameters for MHPP Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| LC Column | C18 Reversed-Phase | researchgate.net |

| Mobile Phase | Water/Acetonitrile or Methanol with 0.1% Acetic Acid | nih.gov |

| Ionization Mode | Negative Electrospray Ionization (ESI) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | chromatographyonline.com |

| Internal Standard | Deuterated MHPP (e.g., MHPP-d4) | lgcstandards.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of phthalate metabolites. frontiersin.orgrestek.com While LC-MS/MS is often preferred for its simpler sample preparation, GC-MS can offer excellent chromatographic resolution. restek.com For polar and thermally labile compounds like MHPP, a derivatization step is often necessary to improve their volatility and thermal stability for GC analysis.

The development of GC-MS methods for MHPP involves optimizing the injection parameters, the GC oven temperature program, and the mass spectrometer settings. frontiersin.org The choice of the GC column is also critical for achieving good separation. restek.com In some cases, methods have been developed to analyze phthalate monoesters without derivatization, which simplifies the analytical procedure. frontiersin.orgresearchgate.net

GC-MS is a robust and reliable technique for trace analysis and can be used for both qualitative and quantitative determination of MHPP in various samples. oregonstate.educore.ac.uk

Emerging Chromatographic and Electrophoretic Methods for Separation

While LC-MS/MS and GC-MS are the most established techniques, research into new and emerging separation methods for phthalate metabolites is ongoing. nih.gov These methods aim to improve separation efficiency, reduce analysis time, and enhance sensitivity.

Ultra-high-performance liquid chromatography (UHPLC), which utilizes columns with smaller particle sizes, can provide faster separations and higher resolution compared to conventional HPLC. researchgate.net

Capillary electrophoresis (CE) is another separation technique that has been explored for the analysis of phthalates and their derivatives. nih.govscispace.com CE offers advantages such as high separation efficiency and low consumption of samples and reagents. researchgate.net Micellar electrokinetic chromatography (MEKC), a mode of CE, has been successfully used for the separation of several phthalate esters. researchgate.netnih.govoup.com The use of additives like cyclodextrins in the running buffer can further enhance the separation of isomeric compounds. nih.govnih.gov

These emerging methods hold promise for the future of phthalate metabolite analysis, offering potential improvements over existing techniques.

Sample Preparation Protocols for Environmental and Biological Matrices

The accurate quantification of this compound in environmental and biological samples, such as urine, serum, and water, is contingent upon robust sample preparation. researchgate.netnih.gov The primary objectives of these protocols are to isolate MHPP from complex sample constituents, concentrate it to detectable levels, and minimize the interference of matrix components during analysis.

Extraction and Enrichment Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely adopted technique for the purification and concentration of phthalate metabolites, including MHPP, from aqueous samples like urine and surface water. tandfonline.comresearchgate.netlmaleidykla.lt The methodology involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Analytes are retained on the adsorbent while the unretained sample components are washed away. The retained analytes are then eluted using a small volume of an appropriate solvent.

For biological samples such as urine, a common preliminary step involves enzymatic hydrolysis with β-glucuronidase to deconjugate the metabolites, ensuring the measurement of the total concentration. chromatographyonline.comcdc.gov Various sorbent chemistries have been evaluated for phthalate metabolite extraction, with studies showing ISOLUTE ENV+ to be highly suitable for achieving efficient and reproducible recovery from human urine. researchgate.net On-line SPE systems coupled directly with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high-throughput analysis, reducing sample handling and analysis time to as little as eight minutes per sample. tandfonline.com

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is another fundamental technique used for isolating phthalates based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.govsemanticscholar.org The choice of extraction solvent is critical for achieving high recovery rates. Solvents such as n-hexane, ethyl acetate, and various solvent mixtures have been optimized for this purpose. semanticscholar.orgnih.gov

Recent advancements include the development of automated LLE platforms that improve efficiency, throughput, and reliability, which are particularly valuable for large-scale biomonitoring studies. nih.gov Furthermore, microextraction techniques, such as ultrasound–vortex-assisted dispersive liquid–liquid microextraction (UVA-DLLME), have been developed to minimize solvent consumption while maintaining high extraction efficiency for phthalates in various liquid samples. mdpi.com

Table 1: Comparison of Extraction Techniques for Phthalate Metabolites

| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

|---|---|---|

| Principle | Partitioning between a solid stationary phase and a liquid mobile phase. | Partitioning between two immiscible liquid phases. |

| Common Application | Urine, Serum, Water Samples. nih.govresearchgate.netlmaleidykla.lt | Beverages, Water Samples, Urine. nih.govsemanticscholar.orgmdpi.com |

| Advantages | High selectivity, high enrichment factors, potential for automation (on-line SPE). tandfonline.com | High sample capacity, cost-effective, well-established. |

| Disadvantages | Can be more expensive, potential for cartridge variability. | Can be labor-intensive, requires larger volumes of organic solvents, emulsion formation. semanticscholar.org |

| Example Sorbents/Solvents | ISOLUTE ENV+, Prime HLB, Lichrosorb C18. nih.govresearchgate.netlmaleidykla.lt | n-hexane, ethyl acetate, iso-octane. semanticscholar.orgmdpi.com |

Matrix Effect Mitigation Strategies in High-Throughput Analysis

The matrix effect is a significant challenge in high-throughput analysis, particularly when using sensitive detection methods like mass spectrometry. It refers to the alteration of analyte ionization efficiency (either suppression or enhancement) due to co-eluting compounds from the sample matrix. mdpi.comresearchgate.net This can compromise the accuracy, precision, and sensitivity of the quantification. mdpi.com

Several strategies are employed to mitigate matrix effects in phthalate analysis:

Effective Sample Cleanup: The extraction and enrichment techniques described previously, such as SPE and LLE, are the first line of defense, aiming to remove a significant portion of interfering matrix components before instrumental analysis. nih.gov The choice of specific SPE sorbents or LLE solvents is crucial for maximizing the removal of interferents. nih.govresearchgate.net

Instrumental Solutions: In LC-MS/MS analysis, equipping the analytical system with a "contamination trap"—a short, reversed-phase chromatographic column placed before the analytical column—can be effective. This trap delays the elution of contaminants present in the mobile phase, separating their peaks from the target analytes. researchgate.net

Use of Internal Standards: The most robust method for correcting matrix effects is the use of stable isotope-labeled internal standards, which is central to the isotope dilution technique discussed in the next section. mdpi.com These standards are chemically identical to the analyte but have a different mass. They are added to the sample at the beginning of the preparation process and experience the same matrix effects as the native analyte, allowing for accurate correction during data analysis. nih.govmdpi.com

Isotope Dilution Mass Spectrometry for Enhanced Quantification Accuracy

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in the quantification of organic molecules like MHPP in complex matrices. nih.govchromatographyonline.com The principle of IDMS involves spiking a known quantity of an isotopically labeled version of the analyte into the sample prior to any extraction or cleanup steps. researchgate.net

For this compound, the corresponding deuterated standard, this compound-d4 (MHPP-d4), is used. lgcstandards.com This internal standard behaves almost identically to the native MHPP throughout the entire analytical procedure, including extraction efficiency, derivatization yield (if any), and ionization response in the mass spectrometer. nih.gov

During analysis by LC-MS/MS or GC-MS, the instrument measures the ratio of the signal from the native analyte (MHPP) to the signal from the isotopically labeled standard (MHPP-d4). Because the amount of the added standard is known, the concentration of the native analyte in the original sample can be calculated with high accuracy. This ratio-based measurement effectively corrects for variations in sample volume, extraction recovery, and matrix-induced signal suppression or enhancement, which are common sources of error in other quantification methods. nih.govresearchgate.net The use of IDMS has been successfully applied to the sensitive measurement of numerous phthalate metabolites, including MHPP, in human urine and serum. nih.govca.gov

Table 2: Analytical Parameters for Isotope Dilution Mass Spectrometry of Phthalate Metabolites

| Parameter | Description | Relevance to MHPP Analysis |

|---|---|---|

| Analyte | The target compound for quantification. | This compound (MHPP). nih.gov |

| Isotope-Labeled Standard | A version of the analyte where one or more atoms are replaced by a heavier isotope (e.g., ²H (D), ¹³C). | This compound-d4 (MHPP-d4). lgcstandards.com |

| Instrumentation | Typically Liquid Chromatography or Gas Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS or GC-MS). researchgate.netchromatographyonline.com | High-performance liquid chromatography coupled with isotope-dilution high-resolution mass spectrometry is a common platform. researchgate.net |

| Quantification Principle | Based on the measured signal ratio of the native analyte to the known amount of the added isotope-labeled standard. | Corrects for sample loss during preparation and matrix-induced ionization effects, leading to high accuracy and precision. nih.gov |

| Reported Detection Limits | Generally in the low nanogram per milliliter (ng/mL) or microgram per liter (µg/L) range for phthalate metabolites in biological fluids. ca.gov | Methods can detect MHPP at concentrations ranging from <0.7 µg/L to 8 µg/L in human urine. ca.gov |

Environmental Occurrence, Distribution, and Fate of Mono 4 Hydroxypentyl Phthalate

Occurrence and Distribution in Diverse Environmental Compartments

The transformation of DPP into MHPP occurs within organisms, and the subsequent excretion and environmental release of the parent compound lead to the presence of the metabolite in various environmental matrices.

Mono-alkyl phthalate (B1215562) esters (MPEs), the primary metabolites of phthalate diesters, are frequently detected in aquatic environments. epa.gov Municipal wastewater discharge is considered a primary source of MPEs in river basins. epa.gov This is because parent phthalates are metabolized in the human body and excreted in urine and feces. MHPP has been identified as the predominant urinary metabolite of Di-n-pentyl phthalate (DPP) in rats, and it has also been detected in human urine samples, indicating it is a biomarker for DPP exposure. researchgate.net The detection of MHPP in 29% of urine samples from a sample of U.S. adults suggests a continuous pathway for its entry into municipal wastewater streams. researchgate.net

Once in wastewater treatment plants (WWTPs), phthalates and their metabolites undergo various processes. While WWTPs can reduce concentrations, they are not always completely effective, leading to the discharge of these compounds into receiving water bodies. nih.gov Studies have found various phthalate monoesters in surface water, sediment, and fish, indicating their widespread distribution in aquatic ecosystems. epa.gov Although specific concentration data for MHPP in freshwater and marine environments are limited in the available literature, its status as a major metabolite of a common plasticizer strongly implies its presence in these systems.

Phthalate monoesters are common contaminants in indoor environments, particularly in household dust. nih.gov Dust acts as a sink for various indoor pollutants, including parent phthalates that leach from consumer products. nih.gov These parent compounds can then be degraded into their monoesters by microbial activity within the dust. nih.gov A study of indoor dust found total concentrations of five common phthalate monoesters ranging from 11.49 to 78.69 μg/g. nih.gov This suggests that MHPP could also be present in indoor dust as a degradation product of DPP.

In broader terrestrial environments, the fate of the parent compound, diamyl phthalate, indicates it will exist primarily as a vapor if released to air. srce.hr However, metabolites like MHPP are generally more water-soluble and less volatile than their parent diesters, meaning they are more likely to be found in soil and sediment via wastewater effluent, sludge application, or deposition. Phthalate monoesters have been widely detected in river sediments. epa.gov The degradation of DPP in soils and sediments would serve as a direct source of MHPP in these compartments.

Table 1: Occurrence of Phthalate Monoesters in Environmental and Biological Matrices This table summarizes findings on the presence of Mono(4-hydroxypentyl)phthalate (MHPP) and related monoesters in various samples.

| Analyte | Matrix | Finding | Location/Study Details | Citation |

|---|

Aquatic Systems (e.g., Freshwater, Marine, Wastewater Treatment Effluents)

Environmental Transport and Bioavailability Dynamics in Ecosystems

The transport of MHPP in the environment is governed by its physicochemical properties, which differ from its parent compound, DPP. Phthalate diesters like DPP have low water solubility, while their monoester metabolites, including MHPP, are generally more water-soluble. epa.gov This increased polarity and water solubility means that in aquatic systems, MHPP is likely to be transported with water flow in the dissolved phase.

The parent compound, DPP, if released to the atmosphere, is expected to exist solely as a vapor. srce.hr Its transport would be governed by air currents, with subsequent deposition onto soil and water. Once deposited, degradation to MHPP can occur.

Bioavailability of phthalate monoesters to aquatic organisms has been documented. epa.gov Fish can accumulate these compounds either through direct uptake from the water or through the metabolic degradation of parent phthalates that have been absorbed. epa.gov The detection of various monoesters in wild fish confirms their bioavailability in aquatic food webs. epa.gov However, there is no evidence to suggest that phthalate esters biomagnify in these food webs. The relatively rapid metabolism and excretion of these compounds generally prevent their accumulation to increasingly higher levels at successive trophic levels.

Degradation and Transformation Pathways in Environmental Systems

The persistence of MHPP in the environment is determined by its susceptibility to various degradation processes. Biotic degradation is considered the most significant pathway for the elimination of phthalates and their metabolites from the environment. nih.govjmb.or.kr

Microbial activity is the primary driver of phthalate degradation in the environment. jmb.or.kr The initial step is the hydrolysis of the phthalate diester (DPP) to its corresponding monoester (MHPP) and an alcohol. jmb.or.kr This reaction is catalyzed by non-specific esterases and lipases produced by a wide variety of aerobic and anaerobic microorganisms. jmb.or.kr

Once formed, MHPP itself is subject to further microbial degradation. Studies on a range of mono-alkyl phthalate esters in natural sediments have shown that they can be degraded quickly. The process often begins after a lag phase, after which degradation follows an exponential decay pattern. This degradation is attributed to mycelium-associated enzymes rather than solely extracellular enzymes. The metabolic pathways for phthalate isomers typically converge at key intermediates like 3,4-dihydroxybenzoic acid, which then undergoes ring cleavage, allowing the products to be funneled into central metabolic pathways. jmb.or.kr Fungi, such as the white-rot fungus Pleurotus ostreatus, have also demonstrated a high capacity for degrading various phthalates.

Table 2: Biodegradation Half-Lives of Various Mono-alkyl Phthalate Esters (MPEs) in Sediment This table presents data on the degradation of MPEs related to MHPP to illustrate typical environmental persistence.

| Mono-alkyl Phthalate Ester | Sediment Type | Temperature (°C) | Half-Life (hours) | Citation |

|---|---|---|---|---|

| Mono-n-butyl phthalate | Marine | 22 | 16 | |

| Mono-n-butyl phthalate | Freshwater | 22 | 22 | |

| Mono-benzyl phthalate | Marine | 22 | 26 | |

| Mono-benzyl phthalate | Freshwater | 22 | 23 | |

| Mono-2-ethyl-hexyl phthalate | Marine | 22 | 39 | |

| Mono-2-ethyl-hexyl phthalate | Freshwater | 22 | 27 | |

| Mono-n-octyl phthalate | Marine | 22 | 26 | |

| Mono-n-octyl phthalate | Freshwater | 22 | 22 |

Identification of Environmental Transformation Products and Metabolites

This compound (MHPP) is itself a primary metabolite of the parent compound di-n-pentyl phthalate (DPP). The environmental transformation and further metabolism of MHPP involve a series of oxidative processes, leading to the formation of several other chemical species. These transformation products are crucial for understanding the ultimate fate and potential impact of the original phthalate in the environment.

The primary pathway for the further degradation of MHPP involves the oxidation of its aliphatic side chain. This process results in the formation of other oxidized metabolites. For instance, MHPP can be oxidized to form mono(4-oxopentyl) phthalate (MOPP) researchgate.netebi.ac.uk. Further oxidation can lead to the formation of dicarboxylic acid phthalates.

In addition to oxidation, another key transformation process for phthalate monoesters is the hydrolysis of the ester bond, which cleaves the molecule into phthalic acid (PA) and the corresponding alcohol side chain ksdb.orgd-nb.info. In the case of MHPP, this would result in the formation of phthalic acid and 1,4-pentanediol. Phthalic acid is a common intermediate in the degradation of many phthalates and can be further mineralized by various microorganisms in the environment d-nb.infonih.govnih.gov.

The table below summarizes the key identified transformation products and metabolites of this compound.

| Precursor Compound | Transformation Product/Metabolite | Transformation Process |

| This compound (MHPP) | Mono(4-oxopentyl)phthalate (MOPP) | Oxidation |

| This compound (MHPP) | Phthalic Acid (PA) | Hydrolysis |

| This compound (MHPP) | 1,4-Pentanediol | Hydrolysis |

It is important to note that the rates and pathways of these transformations can be influenced by various environmental factors, including microbial activity, sunlight (photodegradation), and the presence of other chemical substances ksdb.orgd-nb.infonih.govnih.gov. For example, photodegradation can occur when phthalate esters are exposed to UV light, which can lead to the formation of hydroxylated products nih.gov. Microbial degradation is considered a primary mechanism for the breakdown of phthalates in soil and aquatic environments, with different microorganisms capable of metabolizing these compounds through various enzymatic pathways d-nb.infonih.govnih.govresearchgate.net.

Human Exposure Assessment and Biomonitoring of Mono 4 Hydroxypentyl Phthalate

Methodological Approaches for Human Biomonitoring Studies

Quantification in Urine and Other Biological Fluids (e.g., Serum, Breast Milk)

The primary method for quantifying MHPP and other phthalate (B1215562) metabolites in human samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net This highly sensitive and selective technique allows for the detection of low concentrations of these compounds in complex biological matrices like urine, serum, and breast milk. nih.gov

The general procedure for analysis involves:

Enzymatic Deconjugation: Phthalate metabolites in the body are often conjugated with glucuronic acid to facilitate excretion. ca.gov An enzyme, β-glucuronidase, is used to cleave this bond, converting the metabolites back to their unconjugated form for easier detection.

Solid-Phase Extraction (SPE): This automated process is used to isolate and concentrate the phthalate metabolites from the biological sample, removing potential interferences. nih.gov

High-Performance Liquid Chromatography (HPLC): The extracted metabolites are then separated using HPLC. nih.gov

Tandem Mass Spectrometry (MS/MS): Following separation, the metabolites are detected and quantified by MS/MS, often using an isotope-dilution method for accuracy. nih.gov

Urine is the most common and preferred matrix for biomonitoring phthalate exposure because metabolite concentrations are typically higher and more frequently detected in urine compared to other fluids like serum or breast milk. nih.gov While some studies have detected phthalate metabolites in serum and breast milk, the concentrations are often low or below the limit of detection (LOD). nih.gov For instance, one study found that while various phthalate metabolites were detectable in over 85% of urine samples from lactating women, the detection in milk and serum was significantly less frequent. nih.gov

Table 1: Detection of Phthalate Metabolites in Various Biological Fluids

Population-Based Exposure Profiling and Trends

Population-based studies utilize the biomonitoring methods described above to assess phthalate exposure across different demographics. These studies provide valuable data on the prevalence and levels of exposure within a population.

A study by Silva et al. (2011) measured metabolites of DnPP in 45 urine samples from U.S. adults and found that MHPP was detected in 29% of the samples. ca.gov The concentrations ranged from below the limit of detection (0.7 µg/L) to 8 µg/L. ca.gov This finding indicates a notable exposure to DnPP in the studied population. researchgate.netca.gov

Trends in exposure can also be monitored over time. For example, a German study noted a significant increase in the detection of mono-n-hexyl phthalate (MnHxP), a metabolite of a different phthalate, in children's urine samples between 2017/18 and 2020/21, suggesting a potential rise in exposure from an unknown source. foodpackagingforum.org Such trend analyses are crucial for identifying emerging public health concerns.

Urinary Excretion Kinetics and Half-Life Determination in Human Systems

Understanding the excretion kinetics and half-life of phthalate metabolites is crucial for interpreting biomonitoring data. Phthalates are generally metabolized and excreted relatively quickly. ksdb.org

Human studies on the oral intake of various phthalates have reported urinary elimination half-lives ranging from approximately 2 to 10 hours, depending on the specific metabolite. researchgate.net For instance, after oral dosing of di-n-butyl phthalate (DnBP), the majority of the dose (over 90%) was excreted in the urine within the first 24 hours. researchgate.net While specific kinetic data for MHPP in humans is limited, the general pattern for phthalate metabolites suggests a rapid excretion following exposure. researchgate.netksdb.org This rapid turnover means that urinary metabolite concentrations reflect recent exposures, typically within the last 24-48 hours. mdpi.com

Identification of Primary Human Exposure Pathways and Sources

Humans can be exposed to phthalates through multiple pathways, including ingestion, inhalation, and dermal absorption. ksdb.org

Contribution from Ingestive Exposure (e.g., Diet, Dust Ingestion)

For many high-molecular-weight phthalates, diet is considered a primary exposure source. umweltbundesamt.de Phthalates can migrate into food from processing equipment and packaging materials. nih.gov Studies have shown that for some phthalates, the daily intake calculated from urinary metabolite levels corresponds well with the levels measured in ingested food. umweltbundesamt.de

Dust ingestion is another potential pathway, particularly for children. ca.gov However, for some phthalates, studies have indicated that house dust may not be a significant exposure route. umweltbundesamt.de

Table 2: Major Exposure Pathways for Different Phthalate Types

Dermal Absorption and Inhalation Exposure Routes

Dermal absorption is a significant exposure route for certain phthalates, particularly those used in personal care products and cosmetics. umweltbundesamt.deresearchgate.net The skin can metabolize some phthalate diesters into their monoester metabolites, which can then be absorbed into the body. nih.gov The efficiency of this absorption can be influenced by the skin's esterase activity. nih.gov For example, studies with cosmetics and perfume sales clerks suggest that both inhalation and dermal contact are important exposure routes for phthalates found in these products. researchgate.net

Inhalation of airborne phthalates is another potential exposure pathway. nih.govmdpi.com Studies involving controlled exposure have shown that phthalate metabolites are rapidly excreted in urine following inhalation. nih.govmdpi.com However, for some phthalates, the contribution of inhalation to total exposure may be less significant compared to ingestion. researchgate.net

Factors Influencing Internal Exposure Levels and Variability within Cohorts

The concentration of Mono(4-hydroxypentyl)phthalate (MHPP), a metabolite of di-n-pentyl phthalate (DPenP), in human biological samples is not static. researchgate.net It exhibits significant variability both between individuals and within the same individual over time. This variability is influenced by a complex interplay of external environmental sources and individual-specific factors. Understanding these factors is crucial for accurately assessing human exposure and interpreting biomonitoring data. Research into phthalate exposure has identified several key contributors to the variability in internal exposure levels within different study populations.

Major factors influencing internal phthalate metabolite levels include diet, the use of personal care products, and the home or occupational environment. researchgate.netescholarship.orgnih.gov Phthalates are non-persistent chemicals, meaning they are rapidly metabolized and excreted from the body, often within 24 hours. nih.govnih.gov Consequently, biomonitoring results reflect recent exposures, contributing to high intra-individual variability.

Diet is a significant pathway for exposure to many phthalates, particularly high-molecular-weight compounds. escholarship.orgnih.gov Consumption of processed, packaged, and fast foods has been linked to higher urinary concentrations of certain phthalate metabolites. escholarship.org For instance, analyses using data from the National Health and Nutrition Examination Survey (NHANES) have demonstrated that consumption of fast foods and ultra-processed foods is associated with increased exposure to some phthalate metabolites in the U.S. population. escholarship.org A study on pregnant women found that a 10% higher dietary proportion of ultra-processed foods was associated with a 13.1% increase in the molar sum of di(2-ethylhexyl) phthalate (DEHP) metabolites. escholarship.org Specific food items like hamburgers, cheeseburgers, french fries, and sodas were also linked to higher levels of DEHP metabolites. escholarship.org While these findings are for DEHP, the same dietary pathways can be relevant for other phthalates, including the parent compound of MHPP.

The use of personal care products is another primary source of exposure, especially for low-molecular-weight phthalates. researchgate.netnih.gov Phthalates are used in cosmetics, lotions, perfumes, and hair products as solvents and fixatives. researchgate.net Dermal absorption and inhalation are important exposure routes in this context. researchgate.net Studies have shown that women of reproductive age often have higher exposure levels than men, which is likely attributable to a greater use of cosmetics and personal care products. researchgate.net Occupational exposure can also lead to significantly elevated internal levels, as seen in cosmetics and perfume sales clerks who are exposed through both inhalation and dermal contact during their work shifts. researchgate.net

Biomonitoring studies provide direct evidence of human exposure. A U.S. study measuring DPenP metabolites in 45 urine samples from adult residents in 2009 detected this compound in a significant portion of the participants. ca.gov

Table 1: Detection of this compound (MHPP) in U.S. Adults (2009)

| Parameter | Finding |

|---|---|

| Detection Frequency | 29% |

| Concentration Range | <0.7 µg/L to 8.0 µg/L |

Source: Data from Silva et al. (2011) as cited by Biomonitoring California (2015) ca.gov

The variability of phthalate metabolites has also been characterized in longitudinal studies, particularly in pregnant women. These studies show high variability over the course of pregnancy, which is likely due to random fluctuations in daily exposure rather than consistent changes over time. nih.gov Intraclass correlation coefficients (ICCs), a measure of the reproducibility of a measurement, are often low to moderate for many phthalate metabolites, highlighting the challenge of characterizing long-term average exposure from a single spot urine sample. nih.govcore.ac.uk

Molecular and Cellular Mechanisms of Biological Interaction of Mono 4 Hydroxypentyl Phthalate

Cellular Stress Response and Cytotoxic Mechanisms in In Vitro Models

Exposure to Mono(4-hydroxypentyl)phthalate and its parent compounds can induce various cellular stress responses, ultimately leading to cytotoxicity. These mechanisms include the generation of reactive oxygen species, induction of endoplasmic reticulum stress, and the activation of cell death pathways.

A significant mechanism through which phthalates exert their toxic effects is the induction of oxidative stress via the generation of Reactive Oxygen Species (ROS). scialert.net Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive products. acs.org

Studies have shown that various phthalate (B1215562) metabolites can lead to an increase in intracellular ROS levels. scialert.netmdpi.com This can result in damage to cellular components, including lipids (lipid peroxidation), proteins, and DNA. scialert.net For instance, exposure to certain phthalates has been shown to increase the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and 8-hydroxy-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage. scialert.netresearchgate.net In human erythrocytes, some phthalate metabolites have been observed to cause a significant increase in ROS levels and hydroxyl radical formation. mdpi.com This oxidative stress can also lead to a decrease in the levels of antioxidants such as glutathione (B108866) (GSH). researchgate.netnih.gov

Table 2: Research Findings on Phthalate-Induced Oxidative Stress

| Phthalate/Metabolite | In-Vitro Model | Key Findings | References |

|---|---|---|---|

| Di-n-pentyl phthalate (DPP) | Mice | Increased levels of MDA and 8-OH-dG; decreased levels of GSH. | researchgate.net |

| Various phthalate metabolites | Human Erythrocytes | Increased ROS and hydroxyl radical levels; altered antioxidant enzyme activity. | mdpi.com |

| Monoethylhexyl phthalate (MEHP) and Monobutyl phthalate (MBP) | Pancreatic Beta Cells | Significant reduction in cellular glutathione (GSH) levels. | nih.gov |

The endoplasmic reticulum (ER) is a critical organelle for protein folding and synthesis. The accumulation of unfolded or misfolded proteins in the ER leads to a condition known as ER stress, which in turn activates the unfolded protein response (UPR). oherrero.com

Some studies have indicated that phthalates can induce ER stress. For example, exposure to di(2-ethylhexyl) phthalate (DEHP) has been shown to cause a slight increase in the expression of the ER chaperone GRP78/Bip in Vero cells, a marker of ER stress. oherrero.com However, the response can be cell-type specific, and in some cases, the induced ER stress may lead to an adaptive response rather than a pro-apoptotic one. oherrero.com In other models, such as mouse embryos, DEHP and its metabolite MEHP have been found to affect early development by inducing ER stress through the PERK/ATF4/CHOP pathway. researchgate.net

Prolonged or severe cellular stress, including oxidative and ER stress, can trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis).

Research has shown that certain phthalate metabolites can induce apoptosis. For instance, co-treatment of keratinocytes with DEHP and UV-B irradiation has been shown to increase apoptosis by altering the expression of the pro-apoptotic gene Bax. semanticscholar.org In some cell lines, however, high concentrations of phthalate metabolites were needed to induce even mild necrosis, and significant impacts on apoptosis rates were not always observed after short-term exposure. nih.gov For example, one study found that while high concentrations of MEHP and MBP decreased metabolic viability in pancreatic beta cells, they did not significantly affect apoptosis rates after 24 hours, though MBP did induce mild necrosis at a high concentration. nih.gov

Endoplasmic Reticulum Stress and Unfolded Protein Response Investigations

Gene Expression Alterations and Epigenetic Modulation

The interaction of this compound (MHPP) with biological systems at the molecular level can lead to significant changes in gene expression and epigenetic landscapes. These alterations are critical in understanding the mechanistic basis of the physiological and pathological outcomes associated with exposure to this phthalate metabolite.

Transcriptomic Profiling and Differential Gene Expression Analysis

Transcriptomic profiling reveals that exposure to various phthalates, including the parent compounds of MHPP, can alter the expression of a wide array of genes. nih.gov In studies on placental tissue, prenatal exposure to certain phthalate metabolites has been associated with significant changes in the placental transcriptome at birth. nih.gov While direct transcriptomic data for MHPP is limited, research on related phthalates provides insights into potential mechanisms. For instance, studies have shown that phthalate exposure can lead to both up-regulation and down-regulation of genes involved in various cellular processes. researchgate.net

Differential gene expression analysis is a key method used to identify specific genes that are significantly altered in response to an exposure. sc-best-practices.org This type of analysis has been employed in studies investigating the effects of phthalates on different tissues, such as the liver and blood. researchgate.net For example, research on the phthalate DEHP, for which MHPP is a metabolite, has demonstrated sex- and tissue-specific changes in gene expression in both juvenile and adult mice. researchgate.net These analyses often reveal that the expression of genes involved in metabolic and endocrine pathways are particularly susceptible to disruption by phthalates. researchgate.net

The following table summarizes findings from a study on the effects of DEHP exposure on gene expression, which may share mechanistic pathways with its metabolite, MHPP.

Table 1: Differentially Expressed Genes Following DEHP Exposure

| Gene | Regulation | Tissue | Potential Function |

|---|---|---|---|

| Zfhx3 | Upregulated | Not Specified | Transcription factor |

| Sh3pxd2a | Upregulated | Not Specified | Involved in podosome formation |

| Plec | Upregulated | Not Specified | Structural protein |

| Dnmt3a | Downregulated | Not Specified | DNA methyltransferase |

Data adapted from a study on DEHP exposure, a parent compound of MHPP. The direct effects of MHPP on these specific genes require further investigation. researchgate.net

Mitochondrial Function and Bioenergetic Perturbations

Mitochondria, the primary sites of cellular energy production, are also targets for phthalate-induced toxicity. Exposure to phthalates has been shown to disrupt mitochondrial function and perturb cellular bioenergetics. gwu.edunih.gov

Research on the phthalate DEHP has revealed that it can up-regulate genes associated with fatty acid oxidation (FAO). gwu.edu This alteration in gene expression can lead to increased utilization of fatty acid substrates, an increase in mitochondrial mass, and elevated oxygen consumption. gwu.edu Such changes can also lead to an increase in the production of reactive oxygen species (ROS), contributing to oxidative stress. gwu.edu

Furthermore, studies have indicated that phthalate metabolites can potentiate damage to the blood-brain barrier through mechanisms involving mitochondria-derived oxidative stress and bioenergetic perturbation. nih.gov Co-exposure to a phthalate metabolite and another stressor, such as methylglyoxal, can lead to significant increases in apoptosis, autophagy activation, and mitochondrial metabolic disturbance in brain endothelial cells. nih.gov This suggests that MHPP could potentially contribute to cellular dysfunction by impairing mitochondrial health and energy metabolism, particularly in the presence of other metabolic stressors.

Inflammatory Response Pathways and Immune Cell Modulation

Phthalates and their metabolites can modulate the immune system and trigger inflammatory responses. frontiersin.org These effects can be mediated through various pathways, including the activation of pro-inflammatory cytokines and the alteration of immune cell function.

Studies have shown that phthalates can activate the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in macrophages and monocytes. nih.gov This activation of inflammatory processes is linked to various adverse health outcomes. nih.gov Additionally, exposure to certain phthalates has been shown to alter the inflammatory functions of peritoneal macrophages, leading to suppressed expression of some inflammatory genes like TNF-α and IL-1β, while up-regulating others such as IL-6. frontiersin.org

Phthalate exposure has also been associated with the modulation of adaptive immunity. For example, some phthalates can impair the activation-induced secretion of various cytokines by T-cells, including IL-2, IL-4, TNF-α, and IFN-γ. frontiersin.org Interestingly, the metabolite of one phthalate, monobutyl phthalate (MBP), was found to upregulate the expression of IL-6, suggesting that the parent compound and its metabolites can have distinct immunomodulatory effects. frontiersin.org Given that MHPP is a metabolite, it is plausible that it also possesses the ability to modulate immune cell function and inflammatory pathways, potentially contributing to the development or exacerbation of inflammatory conditions.

The following table lists the chemical compounds mentioned in this article.

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | MHPP |

| Di(2-ethylhexyl)phthalate | DEHP |

| Epidermal Growth Factor Receptor | EGFR |

| Insulin-like growth factor 2 | IGF2 |

| Tumor necrosis factor-alpha | TNF-α |

| Interleukin 1 beta | IL-1β |

| Interleukin 2 | IL-2 |

| Interleukin 4 | IL-4 |

| Interleukin 6 | IL-6 |

| Interferon-gamma | IFN-γ |

| Monobutyl phthalate | MBP |

In Vivo Mechanistic Investigations of Mono 4 Hydroxypentyl Phthalate in Animal Models Non Clinical

Toxicokinetic and Metabolic Studies in Non-Human Species

Toxicokinetic studies are crucial for understanding how a substance and its metabolites are processed by a living organism. For MHPP, these studies have primarily been conducted in rodent models, providing a foundational understanding of its biological fate.

The parent compound of MHPP, Di-n-pentyl phthalate (B1215562) (DPP), is efficiently absorbed following oral exposure in animal models. nih.gov Once absorbed, phthalate diesters undergo rapid metabolism. e-apem.org The metabolic process for phthalates generally involves a two-phase process. researchgate.net In Phase I, the parent diester is hydrolyzed by lipases and esterases, primarily in the intestine and other tissues, into its monoester metabolite, which in this case is Mono-n-pentyl phthalate (MPP), and subsequently oxidized to form MHPP and other metabolites. e-apem.orgresearchgate.netnih.gov These monoesters can then be systemically distributed throughout the body. researchgate.net

In a study using adult female Sprague-Dawley rats administered a single oral dose of DPP, urine and serum were collected to identify metabolites. nih.gov The primary route of excretion for DPP metabolites is through the urine. nih.gov The ω-1 oxidation product, Mono(4-hydroxypentyl)phthalate (MHPP), was identified as the most abundant urinary metabolite. nih.gov Several other oxidative metabolites were also identified, demonstrating a complex metabolic pathway. The metabolites are primarily excreted within the first 24 hours, with concentrations significantly decreasing in the subsequent 24-hour period. nih.gov While these metabolic products are found in serum, their levels are much lower than in urine. nih.gov

Urinary Metabolites of Di-n-pentyl Phthalate (DPP) in Female Sprague-Dawley Rats (First 24h Collection)

| Metabolite | Abbreviation | Median Concentration (μg/mL) |

|---|---|---|

| This compound | MHPP | 993 |

| Mono-n-pentyl phthalate | MPP | 222 |

| Mono(4-carboxybutyl)phthalate | MCBP | 168 |

| Mono(4-oxopentyl)phthalate | MOPP | 47 |

| Phthalic acid | PA | 26 |

| Mono-n-pentenyl phthalate | MPeP | 16 |

| Mono(3-carboxypropyl)phthalate | MCPP | 9 |

| Mono(2-carboxyethyl)phthalate | MCEP | 0.2 |

While the fundamental metabolic pathway of phthalates—hydrolysis to a monoester followed by oxidative metabolism and excretion—is qualitatively similar across various species, including rodents and humans, significant quantitative differences exist. nih.gov The rates of metabolism and the specific proportions of the various metabolites can vary depending on the animal species and the specific phthalate's chemical structure. nih.gov

For instance, the rat is frequently considered a more suitable model than the mouse for studying reproductive and developmental toxicity of phthalates due to its metabolic and physiological responses being more analogous to humans in this context. nih.gov Studies on DPP in Sprague-Dawley rats suggest that the metabolic profile is similar enough to humans that MHPP is considered the most appropriate and specific biomarker for assessing human exposure to DPP. nih.gov However, other animal models may exhibit different sensitivities; studies with a different phthalate, DEHP, showed that marmosets did not experience the same testicular histopathological changes as rats, highlighting species-specific modes of action. nih.gov These differences underscore the importance of careful species selection and interspecies data extrapolation in non-clinical research.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Organ-Specific Cellular and Molecular Responses

In vivo studies have revealed that MHPP's parent compound and related phthalates can elicit specific cellular and molecular changes in various organ systems, most notably the liver and the reproductive system.

The liver is a primary site for the metabolism of foreign compounds, including phthalates, and is a target for their toxic effects. Some phthalates are known to cause hepatic toxicity by activating Peroxisome Proliferator-Activated Receptors (PPARs). scialert.net PPARs are involved in regulating lipid and glucose homeostasis. ub.edu Their activation can lead to an induction effect for hepatic cytochrome P450 enzymes and alter other hepatic enzyme activities, potentially causing uncontrolled parenchymal cell proliferation. scialert.netscience.gov This dysregulation of metabolic pathways can contribute to conditions like hepatic steatosis and other forms of liver injury. scialert.net In rodent models, phthalate exposure has also been linked to an increase in oxidative stress in the liver. scialert.net

The reproductive system, particularly in males, is highly sensitive to the effects of certain phthalates, including DPP. nih.gov In fact, DPP is considered one of the most potent phthalates in inducing male reproductive toxicity. nih.govnih.gov

Male Reproductive System: In utero exposure to antiandrogenic phthalates during a critical window of sexual differentiation can disrupt the development and function of testicular cells. nih.govplos.org A key mechanism is the disruption of testosterone (B1683101) synthesis by fetal Leydig cells. nih.gov Studies in rats have shown that exposure to DPP leads to an increase in the proliferation of fetal Leydig cells while also causing Leydig cell hyperplasia (abnormal increase in cell number) in neonatal animals. scialert.netresearchgate.net This is often accompanied by a decrease in the expression of genes crucial for testicular development and function, such as insulin-like hormone 3 (Insl3). nih.gov These cellular alterations can lead to malformations of reproductive tissues, including the epididymis and seminal vesicles. plos.org

Female Reproductive System: The female reproductive system is also a target. In vitro and in vivo studies in mice and rats have demonstrated that phthalate metabolites can interfere with ovarian function. mdpi.comfrontiersin.org These compounds can inhibit the growth of antral follicles, which are essential for oocyte maturation. frontiersin.org This is achieved by disrupting the cell cycle, specifically by decreasing the expression of key regulatory genes like Ccnd2 (Cyclin D2) and Cdk4 (Cyclin-dependent kinase 4). frontiersin.org Phthalate exposure in animal models has also been linked to a reduction in the number of corpora lutea, which are critical for maintaining pregnancy. frontiersin.org

Observed Cellular Alterations in the Reproductive Systems of Animal Models

| System | Animal Model | Observed Cellular/Molecular Effect | Reference |

|---|---|---|---|

| Male | Rat | Increased proliferation of fetal Leydig cells | researchgate.net |

| Male | Rat | Disruption of fetal testosterone synthesis | nih.gov |

| Male | Rat | Leydig cell hyperplasia in neonates | scialert.net |

| Male | Rat | Decreased Insl3 gene expression | nih.gov |

| Female | Mouse/Rat | Inhibition of antral follicle growth | frontiersin.org |

| Female | Mouse | Disruption of cell cycle genes (e.g., Ccnd2, Cdk4) | frontiersin.org |

| Female | Rat | Decreased number of corpora lutea | frontiersin.org |

Exposure to phthalates during gestation can interfere with critical developmental pathways in the embryo, leading to structural and functional abnormalities. The placenta, a vital organ for fetal development, is a known target for phthalates, with exposure in animal models linked to alterations in placental morphology, vascularization, and hormone production. nih.govnih.gov

Studies in rats have shown that exposure to DPP during the fetal period of sexual differentiation leads to significant disruptions in the development of the male reproductive system. nih.gov In other animal models, such as zebrafish, embryonic exposure to related phthalates has been shown to cause spinal anomalies by altering the expression of genes involved in the development of the skeleton and muscle. mdpi.com In vitro studies using mouse embryos have demonstrated that high concentrations of phthalate metabolites can negatively impact early development by reducing the rate of blastocyst formation and hatching. nih.govnih.gov This has been linked to changes in the expression of genes that regulate DNA methylation, such as Tet3, an essential epigenetic mechanism for controlling gene expression during embryogenesis. nih.gov

Based on a thorough review of available scientific literature, it is not possible to generate a detailed article on the specific in vivo mechanistic investigations of this compound (M4HPeP) that adheres to the requested outline. There is a significant lack of research focused solely on the direct mechanisms of this particular metabolite across the specified biological systems.

This compound is recognized as a major oxidized metabolite of the parent compound Di-n-pentyl phthalate (DPeP), a potent phthalate plasticizer, and its presence has been confirmed in human urine, indicating exposure. ca.govresearchgate.netresearchgate.netnih.gov However, the vast majority of toxicological research focuses on either the parent phthalate compounds (like DPeP or DEHP) or their primary monoester metabolites (like Mono-n-pentyl phthalate or MEHP).

Detailed mechanistic studies isolating the in vivo effects of M4HPeP are not sufficiently available to address the specific points of the requested article outline:

Thyroid Hormone Pathway Modulation:There are no studies directly linking M4HPeP to the modulation of the thyroid hormone pathway. While thyroid disruption is a known effect of several parent phthalates, the specific mechanistic contribution of M4HPeP is not documented.ca.govnih.gov

Interactions with Microbiota and Gut Barrier Function:There is no available information from the conducted research regarding the interaction of M4HPeP or its parent compound DPeP with gut microbiota or their effects on gut barrier function.

Due to the absence of specific scientific data for this compound for these topics, generating a thorough and scientifically accurate article that strictly adheres to the provided outline is not feasible at this time.

Computational Toxicology and Structure Activity Relationship Sar Analyses

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Endpoints

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or toxicity of a chemical based on its molecular structure. researchgate.net These models are crucial for screening and prioritizing chemicals for further testing. For phthalates, QSAR models have been developed to predict various toxicological endpoints, including acute toxicity and reproductive effects. canada.caeuropa.eu

Generally, QSAR studies for phthalates establish a correlation between molecular descriptors (e.g., size, shape, hydrophobicity, electronic properties) and a specific biological effect. mdpi.com For instance, models have been developed to classify phthalates into toxic and non-toxic groups based on features derived from QSAR analysis. researchgate.net While specific QSAR models exclusively for Mono(4-hydroxypentyl)phthalate are not extensively documented in public literature, its activity can be estimated using broader models developed for the phthalate (B1215562) class. The characteristics of its side-chain, such as length and the presence of a hydroxyl group, are key descriptors that would be used in such a model to predict its potential for endpoints like endocrine disruption. For example, a 3D-QSAR model developed for a series of phthalate esters (PAEs) demonstrated that steric and hydrophobic fields were significant contributors to their toxic effects. mdpi.com

Table 1: Representative QSAR Model Parameters for Phthalate Toxicity Prediction

| Model Type | Endpoint | Key Descriptors | Predictive Finding | Reference |

|---|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Cytotoxicity (IC50), Acute Toxicity (LD50) | Steric Fields, Hydrophobic Fields, Electric Fields | The introduction of large and hydrophobic groups can significantly affect the toxic effects of PAEs on cells. | mdpi.com |

| Classification (Neural Network) | Acute Toxicity to Fathead Minnow | ECOSAR/TOPKAT derived features | Can classify phthalates into toxic/nontoxic groups, though features may have high overlap. | researchgate.net |

| Heuristic Algorithm (TIMES) | Metabolism & Metabolite Toxicity | Structural alerts, biotransformation library | Predicts metabolic maps and helps prioritize chemicals based on the toxicity of their metabolites. | europa.eu |

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as a phthalate monoester, binds to a biological receptor and the stability of the resulting complex. These methods provide detailed insights into the molecular interactions driving biological activity.

Studies have extensively used molecular docking to investigate the interaction of phthalate monoesters with nuclear receptors, which are key targets in endocrine disruption. bu.edunih.gov Phthalate monoesters have been shown to interact with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ, and human ketosteroid receptors like the androgen receptor (hAR), progesterone (B1679170) receptor (hPR), and glucocorticoid receptor (hGR). bu.edunih.gov

For a compound like this compound, the carboxyl group is critical for forming hydrogen bonds with key amino acid residues in the receptor's ligand-binding domain (LBD), while the alkyl side chain occupies hydrophobic pockets. vulcanchem.com For example, in simulations with PPARγ, the carboxyl group of phthalate monoesters typically forms hydrogen bonds with residues such as H323 and H449, similar to known agonists. vulcanchem.com The side chain's structure influences the binding affinity and stability. Molecular dynamics simulations further reveal that these interactions can trigger conformational changes in the receptor, potentially leading to its activation or inhibition. nih.gov

Table 2: Predicted Molecular Docking Interactions for Phthalate Monoesters with Nuclear Receptors

| Receptor | Phthalate Ligand Type | Key Interacting Residues | Predicted Outcome | Reference |

|---|---|---|---|---|

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Monoesters (e.g., MEHP) | H323, H449, Y473 | Activation of the receptor, potential for metabolic disruption. | bu.eduvulcanchem.com |

| Androgen Receptor (hAR) | Monoesters (e.g., Diphenyl phthalate) | Phe 764, Leu 704, Asn 705, Thr 877 | Potential for antiandrogenic activity through competitive binding. | nih.gov |

| Progesterone Receptor (hPR) | Mono-iso-decyl phthalate | Arg 766, Gln 725, Phe 778 | Potential interaction with the receptor, suggesting endocrine effects. | nih.gov |

| Glucocorticoid Receptor (hGR) | Mono-iso-decyl phthalate | Gln 570, Met 604 | Potential affinity for the receptor, suggesting endocrine effects. | nih.gov |

| Superoxide Dismutase (SOD) | Monoethyl phthalate (MEP) | Lys9, Thr17, Asn51, Thr52, Arg141 | Inhibition of enzyme activity, leading to increased oxidative stress. | nih.gov |

In Silico Prediction of Metabolic Pathways and Bioactivation Products

In silico tools can predict the metabolic fate of a chemical in the body, identifying potential metabolites and bioactivation pathways. nih.gov For phthalates, metabolism typically begins with the hydrolysis of the parent diester to its corresponding monoester by esterases and lipases. mdpi.comresearchgate.net In the case of this compound, it is itself a metabolite of a parent diester, likely Di(4-hydroxypentyl)phthalate or a mixed diester.

Once formed, monoesters can undergo further Phase I and Phase II metabolism. researchgate.net Computational tools like BioTransformer, Meteor, and TIMES (Tissue Metabolism Simulator) use extensive libraries of biotransformation rules to predict subsequent metabolites. europa.eunih.gov For this compound, Phase I metabolism would likely involve oxidation of the side chain. The secondary alcohol at the 4-position could be oxidized to a ketone, forming Mono(4-oxopentyl)phthalate. Further oxidation could lead to the formation of carboxylated metabolites. nih.gov These oxidized metabolites can then undergo Phase II conjugation, such as glucuronidation, to form more water-soluble compounds that are readily excreted. researchgate.net These in silico predictions are crucial for identifying potential bioactive or toxic metabolites that may not be the parent compound itself. news-medical.net

Table 3: Predicted Metabolic Pathway for this compound

| Metabolic Step | Enzyme Class (Predicted) | Predicted Product | Significance |

|---|---|---|---|

| Formation of Monoester | Esterase / Lipase | This compound (from parent diester) | Initial hydrolysis product, often more bioactive than the parent compound. |

| Phase I Oxidation | Alcohol Dehydrogenase / Cytochrome P450 | Mono(4-oxopentyl)phthalate | Oxidative metabolite, may have altered receptor affinity. |

| Phase I Oxidation | Cytochrome P450 | Mono(4-carboxybutyl)phthalate (via side-chain cleavage) | Carboxylated metabolite, a common urinary biomarker. |

| Phase II Conjugation | UDP-glucuronosyltransferase (UGT) | This compound-glucuronide | Water-soluble conjugate for excretion. |

Read-Across and Analog-Based Approaches for Mechanistic Insights

Read-across is a data gap-filling technique that uses toxicological data from structurally similar chemicals (analogs) to make predictions for a chemical with limited data. nih.govecetoc.org This approach is widely used in chemical risk assessment, particularly for large chemical classes like phthalates. food.gov.uknih.gov The fundamental principle is that structurally similar compounds are likely to have similar physicochemical properties, metabolic pathways, and mechanisms of action. nih.gov

For this compound, read-across would involve selecting well-studied phthalate monoesters as analogs. The selection of appropriate analogs is critical and is based on similarities in features such as side-chain length, branching, and the presence of functional groups. For MHPP, relevant analogs could include other hydroxylated phthalate monoesters or monoesters with similar carbon chain lengths. For example, mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), a metabolite of DEHP, could serve as a potential analog due to the presence of a hydroxyl group on the alkyl chain. cdc.gov By comparing the known toxicological profile of MEHHP, insights into the potential receptor interactions and systemic effects of MHPP can be inferred. This approach helps in forming a hypothesis about the toxicity of the target chemical without the need for extensive new animal testing. ecetoc.org

Table 4: Potential Analogs for Read-Across Assessment of this compound

| Analog Compound | Basis for Similarity | Known Toxicological Endpoint | Potential Inference for MHPP |

|---|---|---|---|

| Mono-(2-ethylhexyl) phthalate (MEHP) | Common phthalate monoester structure | PPARα and PPARγ activator, reproductive toxicant. bu.eduoup.com | Potential for PPAR activation and endocrine disruption. |

| Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) | Hydroxylated side chain | Metabolite of DEHP, used as a biomarker of exposure. cdc.gov | Similar metabolic pathway and potential for similar biological activity. |

| Mono-n-butyl phthalate (MnBP) | Shorter, linear side chain | Reproductive and developmental toxicant. oup.com | Provides a baseline for assessing the effect of side-chain length and hydroxylation. |

| Monobenzyl phthalate (MBzP) | Aromatic side group feature | Activator of PPARα and PPARγ. oup.com | Comparison of alkyl vs. benzyl (B1604629) side-chain effects on receptor activation. |

Cheminformatics Applications in Data Mining and Hypothesis Generation

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical information, enabling data mining and the generation of new hypotheses. researchgate.netepa.gov In the context of phthalates, cheminformatics plays a vital role in managing the vast amount of data generated from toxicological studies, environmental monitoring, and computational modeling. oup.comuni.lu

Databases like the EPA's CompTox Chemicals Dashboard aggregate chemical data, including structure, physicochemical properties, and toxicity information, which can be accessed for analysis. epa.govoup.com Cheminformatics tools can be used to mine these databases to identify trends and relationships within the phthalate class. For example, by clustering phthalates based on structural similarity and known toxicity, it's possible to generate hypotheses about the potential hazards of understudied compounds like this compound. ecetoc.orguni.lu These tools can also facilitate the development and validation of QSAR models and help in designing new, less toxic alternatives by identifying the structural features associated with toxicity. mdpi.com The integration of various data sources through cheminformatics platforms provides a powerful framework for a more holistic and efficient assessment of chemical safety. oup.com

Methodological Advancements and Future Research Perspectives on Mono 4 Hydroxypentyl Phthalate

Integration of Multi-Omics Data (Proteomics, Metabolomics, Lipidomics) in Mechanistic Studies

The integration of multi-omics data is providing unprecedented insights into the molecular mechanisms perturbed by phthalate (B1215562) metabolites. While specific studies on MHPP are still emerging, the broader field of phthalate research offers a clear indication of the potential of these approaches.

Proteomics: Proteomic analyses have been instrumental in identifying protein expression changes following phthalate exposure. For instance, studies on other phthalates have revealed alterations in proteins involved in crucial cellular processes. nih.gov Future research can apply these techniques to identify specific protein targets of MHPP, elucidating its mode of action. A study on Di-(2-ethylhexyl) phthalate (DEHP) identified effects on pituitary proteins in rats, suggesting that similar studies on MHPP could reveal impacts on endocrine pathways. ksdb.org

Metabolomics: Metabolomics, the comprehensive analysis of metabolites in a biological system, is a powerful tool for understanding the systemic effects of environmental exposures. frontiersin.org Studies on general phthalate exposure have linked them to changes in key metabolic pathways, including lipid and amino acid metabolism. frontiersin.orgacs.org For example, research has associated phthalate levels with alterations in metabolites like cysteine and L-aspartic acid. frontiersin.org Applying these untargeted metabolomics approaches to MHPP exposure will be crucial in identifying specific metabolic signatures and biomarkers of effect. aiche.org

Lipidomics: Given that phthalates are known to interfere with lipid metabolism, lipidomics has become a key area of investigation. nih.govnih.govmedrxiv.orgd-nb.info Research has shown associations between various phthalate metabolites and changes in lipid profiles, including ceramides, diacylglycerols, and phospholipids. nih.govmedrxiv.org These findings suggest that MHPP could also disrupt lipid homeostasis, a hypothesis that can be tested through targeted lipidomic studies. Animal studies have indicated that phthalates can influence circulating lipid levels by interfering with receptors like PPARγ. nih.gov

The integration of these omics datasets offers a systems biology perspective, allowing researchers to build comprehensive models of the biological perturbations caused by MHPP. asm.orgnih.govnih.gov This holistic approach is essential for moving beyond simple associations to a mechanistic understanding of toxicity pathways. nih.gov

Table 1: Examples of Multi-Omics Approaches in Phthalate Research This table is interactive. You can sort and filter the data.

| Omics Type | Phthalate Studied | Key Findings | Potential Application for MHPP | Reference |

|---|---|---|---|---|

| Proteomics | Di-(2-ethylhexyl) phthalate (DEHP) | Altered pituitary protein expression in rats. | Investigation of endocrine disruption pathways. | ksdb.org |

| Metabolomics | General Phthalates | Associations with altered lipid and amino acid metabolism. | Identification of specific metabolic biomarkers of MHPP exposure. | frontiersin.org |

| Metabolomics | Dibutyl phthalate (DBP) | Disturbance of amino acid metabolism in breast cancer cell spheroids. | Understanding metabolic reprogramming in response to MHPP. | acs.org |

| Lipidomics | Various Phthalate Metabolites | Associations with changes in ceramides, diacylglycerols, and phospholipids. | Assessing the impact of MHPP on lipid signaling and homeostasis. | nih.gov |

| Multi-omics | DEHP and other phthalates | Co-exposure disturbs urea (B33335) cycle and choline (B1196258) metabolism. | Elucidating complex metabolic perturbations from MHPP exposure. | nih.gov |

Development of Advanced In Vitro and Ex Vivo Systems (e.g., Organ-on-a-Chip, Spheroids, 3D Cultures)

To better model human responses to MHPP, researchers are moving beyond traditional 2D cell cultures to more physiologically relevant systems.

Organ-on-a-Chip: These microfluidic devices recapitulate the structure and function of human organs, offering a more accurate platform for toxicity testing. While specific applications to MHPP are in early stages, the technology holds immense promise for studying its effects on various target organs with high fidelity.

Spheroids and 3D Cultures: Three-dimensional (3D) cell cultures, such as spheroids, better mimic the in vivo environment compared to 2D monolayers. acs.orgfrontiersin.org Studies using 3D spheroid models of hepatocytes and adipocytes have shown that phthalate metabolites can differentially disrupt glucose and lipid metabolism. nih.gov For example, HepG2 cell spheroids have been used to study the metabolic effects of dibutyl phthalate and DEHP. acs.orgaiche.org These models show increased expression of drug-metabolizing enzymes and can maintain function for extended periods, making them ideal for studying the long-term effects of MHPP exposure. frontiersin.org Research on ovarian follicle spheroids has also demonstrated that phthalate mixtures can impact follicle health directly. researchgate.net

These advanced in vitro systems provide a crucial bridge between animal studies and human epidemiology, allowing for mechanistic investigations in a human-relevant context while reducing the reliance on animal testing.

Table 2: Advanced In Vitro Models in Phthalate Research This table is interactive. You can sort and filter the data.

| Model Type | Phthalate Studied | Cell Type | Key Findings | Relevance for MHPP | Reference |

|---|---|---|---|---|---|

| 3D Spheroid | MEHP, MCHP | Human Hepatocytes (HepG2) | Differential disruption of glucose and lipid metabolism. | High-throughput screening of metabolic effects. | nih.gov |

| 3D Spheroid | Dibutyl Phthalate (DBP) | Breast Cancer Cells (MCF-7) | Promoted growth and proliferation at low concentrations. | Investigating potential carcinogenic mechanisms. | acs.org |

| 3D Spheroid | DEHP, DBP | Human Hepatocytes (HepaRG) | Alterations in lipid and amino acid metabolism. | Mechanistic insights into hepatotoxicity. | aiche.org |

| 3D Follicle Culture | Phthalate Metabolite Mixture | Mouse Antral Follicles | Inhibition of follicle growth and altered steroidogenesis. | Assessing direct effects on reproductive function. | researchgate.net |

Development of Novel Biomonitoring Techniques and Biomarkers

Accurate assessment of human exposure to MHPP is fundamental to understanding its health risks. nih.gov Urine is the preferred matrix for biomonitoring phthalate exposure. acs.org

Novel Biomonitoring Techniques: Advances in analytical chemistry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the sensitive and specific detection of phthalate metabolites in human samples. ca.gov Non-targeted analysis approaches are also being developed to identify a broader range of phthalate metabolites, including potentially unknown ones. nih.gov These methods can help to provide a more complete picture of human exposure to DnPP and its metabolites like MHPP.

Biomarkers of Exposure: MHPP itself is a biomarker of exposure to its parent compound, DnPP. iarc.fr Studies have detected MHPP in human urine, confirming widespread exposure. ca.gov Research is ongoing to identify additional downstream metabolites that may serve as more sensitive or specific biomarkers. For some high-molecular-weight phthalates, oxidative metabolites have been found to be more sensitive biomarkers than the primary monoester metabolite. nih.gov

Biomarkers of Effect: The integration of omics data is facilitating the discovery of biomarkers of effect – molecular changes that are linked to exposure and may predict adverse health outcomes. For example, specific lipid species or metabolic products identified through lipidomics and metabolomics could serve as early indicators of MHPP-induced toxicity. nih.govmedrxiv.org

Addressing Challenges in Exposure Assessment and Causal Inference

While biomonitoring provides a snapshot of exposure, several challenges remain in accurately assessing long-term exposure and establishing causality.